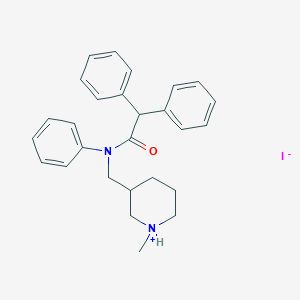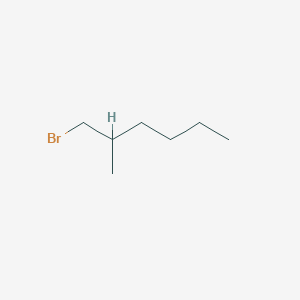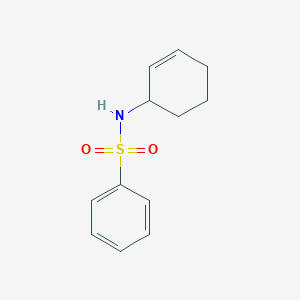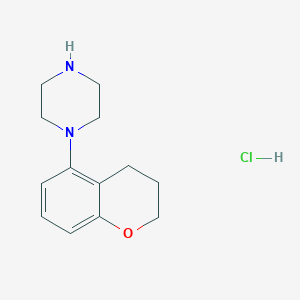
1-(Chroman-5-YL)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of piperazine and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 1-(Chroman-5-YL)piperazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It also enhances the activity of antioxidant enzymes and protects cells from damage.
Biochemical and Physiological Effects:
1-(Chroman-5-YL)piperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Chroman-5-YL)piperazine hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Direcciones Futuras
There are several future directions for the research on 1-(Chroman-5-YL)piperazine hydrochloride. One of the areas of focus is the development of novel therapeutic agents based on this compound. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. Another area of focus is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the signaling pathways involved in the therapeutic effects of this compound. Additionally, the safety and toxicity of this compound need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-(Chroman-5-YL)piperazine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(Chroman-5-YL)piperazine hydrochloride have been discussed in this paper. Further studies are needed to determine the optimal dosage and safety profile of this compound and to develop novel therapeutic agents based on this compound.
Métodos De Síntesis
1-(Chroman-5-YL)piperazine hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of 1-(2-aminoethyl)piperazine with 5-chloro-2-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(Chroman-5-YL)piperazine.
Aplicaciones Científicas De Investigación
1-(Chroman-5-YL)piperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Número CAS |
105684-90-0 |
|---|---|
Nombre del producto |
1-(Chroman-5-YL)piperazine hydrochloride |
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-5-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1;/h1,4-5,14H,2-3,6-10H2;1H |
Clave InChI |
GPTHFKQPTVPLLN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
SMILES canónico |
C1CC2=C(C=CC=C2OC1)N3CCNCC3.Cl |
Sinónimos |
1-(CHROMAN-5-YL)PIPERAZINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




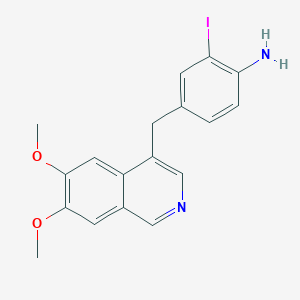
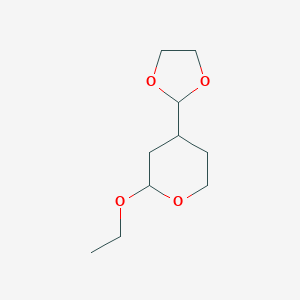
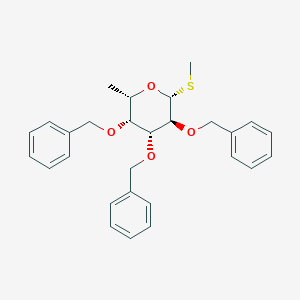
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
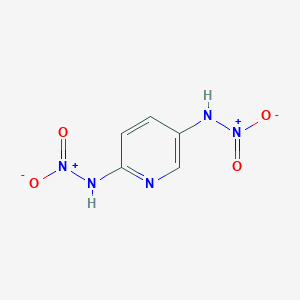
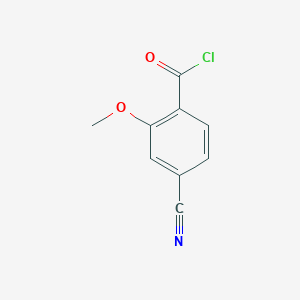
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
